molecular formula C7H6ClF2NO B047862 4-(Chlorodifluoromethoxy)aniline CAS No. 39065-95-7

4-(Chlorodifluoromethoxy)aniline

Katalognummer: B047862
CAS-Nummer: 39065-95-7
Molekulargewicht: 193.58 g/mol
InChI-Schlüssel: QDTUQGSYECRXDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chlorodifluoromethoxy)aniline is a versatile and highly valuable aniline derivative distinguished by the presence of a chlorodifluoromethoxy (-OCF2Cl) functional group. This unique structural motif, combining an electron-withdrawing halogenated ether with a nucleophilic aniline, makes it a critical building block in medicinal chemistry and agrochemical research. Its primary research value lies in its application as a key synthetic intermediate for the development of novel active molecules. The aniline group serves as a handle for further derivatization, enabling its incorporation into larger molecular scaffolds via amide bond formation, diazotization, or nucleophilic aromatic substitution. The chlorodifluoromethoxy group is a bioisostere, often used to modulate the physicochemical properties of lead compounds, such as enhancing metabolic stability, altering lipophilicity, and improving membrane permeability. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, including enzyme inhibitors and receptor ligands, as well as in the creation of advanced materials and ligands for catalysis. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-[chloro(difluoro)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTUQGSYECRXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341396
Record name 4-(chlorodifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-95-7
Record name 4-(chlorodifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chlorodifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Selective Fluorination of Trichloromethoxybenzene

The fluorination step converts trichloromethoxybenzene to chlorodifluoromethoxybenzene (C₆H₅OClF₂) using hydrogen fluoride (HF) under catalytic conditions.

Procedure :

  • A 5L stainless steel autoclave is charged with trichloromethoxybenzene (4.02 mol), HF (39 mol), and perfluoro butyl sulfonic acid fluoride (5g) as a catalyst.

  • The mixture is heated to 100–110°C under 2.5–2.8 MPa pressure for 4.5 hours.

  • Post-reaction, excess HF is purged with nitrogen, and the product is neutralized to pH 6–7 before distillation.

Results :

ParameterValue
Yield72.6%
Purity (GC)79.8%
Catalyst Efficiency1.24 g catalyst/mol

Mechanistic Insight :
The catalyst enhances fluorination selectivity by stabilizing the transition state, reducing side reactions such as over-fluorination or ring chlorination. Suboptimal HF stoichiometry or temperature deviations below 100°C result in incomplete conversion (<50%).

Nitration of Chlorodifluoromethoxybenzene

The nitration step introduces a nitro group at the para position using a mixed acid system (H₂SO₄/HNO₃).

Procedure :

  • Chlorodifluoromethoxybenzene (0.84 mol) is added to 98% sulfuric acid (3.13 mol) at 15–20°C.

  • Nitration mixture (H₂SO₄: 208g, HNO₃: 56g) is dripped over 1–2 hours, followed by a 2-hour maturation period.

  • The organic layer is washed with 5% sodium carbonate and water to neutrality.

Results :

ParameterValue
Yield89%
Isomer Purity>98% (para isomer)
Acid Consumption4.2 mol/mol substrate

Optimization Notes :

  • Maintaining temperatures below 20°C prevents meta-nitration byproducts.

  • A 1:1.04–1.10 molar ratio of substrate to HNO₃ ensures complete nitration without oxidative decomposition.

Hydrogenation Reduction to this compound

The final step reduces 4-nitro-chlorodifluoromethoxybenzene to the target amine using catalytic hydrogenation.

Procedure :

  • 4-Nitro-chlorodifluoromethoxybenzene (0.84 mol), Raney nickel (15g), and methanol (150g) are loaded into an autoclave.

  • Hydrogen pressure is maintained at 2–3 MPa at 30–45°C until pressure stabilizes (∼3 hours).

  • The catalyst is filtered, and the product is purified via vacuum distillation.

Results :

ParameterValue
Yield60.8–64.2%
Purity (HPLC)>99%
Catalyst Reusability3 cycles (10% yield loss)

Critical Factors :

  • Solvent Choice : Methanol or ethyl acetate improves hydrogen solubility, enhancing reaction rates by 20% compared to solvent-free conditions.

  • Catalyst Loading : A 4–5% mass ratio of Raney nickel to substrate balances cost and efficiency.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 3.683 ppm (s, 2H, NH₂), 6.995–7.016 ppm (d, 2H, aromatic), 6.603–6.624 ppm (d, 2H, aromatic).

  • GC-MS : Molecular ion peak at m/z 201.57 [M+H]⁺, with fragmentation patterns confirming the difluoromethoxy group.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water), purity >99%.

  • Melting Point : 45–47°C, consistent with literature values for crystalline aniline derivatives.

Industrial-Scale Optimization Strategies

Catalytic System Enhancements

  • Fluorination : Substituting HF with KF in dimethylformamide (DMF) reduces corrosion risks but lowers yields to 58%.

  • Hydrogenation : Palladium-carbon (Pd/C) catalysts achieve 68% yield at 50°C but incur higher costs.

Waste Management

  • HF Recovery : Scrubbers with Ca(OH)₂ neutralize residual HF, generating CaF₂ for disposal.

  • Spent Acid Regeneration : Nitration waste acid is concentrated and reused, reducing sulfuric acid consumption by 30% .

Analyse Chemischer Reaktionen

4-(Chlorodifluoromethoxy)aniline can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Chlorodifluoromethoxy)aniline is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting cancer treatment. Its structural characteristics make it a valuable precursor for developing anti-tumor agents .

  • Tumor-Inhibiting Drugs : Research indicates that compounds derived from this compound can inhibit tumor growth by targeting vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), which are crucial in tumor angiogenesis .

Case Study: VEGFR Inhibition

A notable study published in Bioorganic & Medicinal Chemistry Letters highlighted the role of derivatives of this compound in synthesizing heterocyclic compounds that exhibit significant anti-cancer activity . The findings suggest that these compounds can effectively suppress vascular tumor growth.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also explored for its potential as an insecticide . Its structural analogs have demonstrated biological activity against various pests, making it a candidate for developing new agrochemical products .

Wirkmechanismus

The mechanism of action of 4-(Chlorodifluoromethoxy)aniline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary depending on the specific compound it is used to synthesize .

Vergleich Mit ähnlichen Verbindungen

The chlorodifluoromethoxy group (–OCF₂Cl) imparts unique electronic and steric properties to 4-(chlorodifluoromethoxy)aniline. Below is a detailed comparison with structurally related aniline derivatives:

Structural and Electronic Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Electronic Effects
This compound C₇H₆ClF₂NO 193.58 –OCF₂Cl (para) Strong electron-withdrawing (-I effect)
3-Chloro-4-(difluoromethoxy)aniline C₇H₆ClF₂NO 193.58 –OCF₂Cl (meta), –Cl (para) Enhanced steric hindrance at meta
4-(Trifluoromethyl)aniline hydrochloride C₇H₇ClF₃N 197.59 –CF₃ (para) Moderate -I effect, higher lipophilicity
4-Fluoroaniline C₆H₆FN 111.12 –F (para) Moderate -I effect, smaller substituent
3-Chloro-4-fluoroaniline C₆H₅ClFN 145.56 –F (para), –Cl (meta) Synergistic electron-withdrawing effects

Key Observations :

  • The chlorodifluoromethoxy group (–OCF₂Cl) in this compound exhibits stronger electron-withdrawing effects compared to –CF₃ or –F, enhancing its reactivity in electrophilic aromatic substitution and nucleophilic displacement reactions .
  • 3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) shares the same molecular formula but differs in substituent positions, leading to distinct steric and electronic profiles.
  • 4-(Trifluoromethyl)aniline hydrochloride (CAS 90774-69-9) has higher lipophilicity (logP ~2.1) due to the –CF₃ group, making it more suitable for blood-brain barrier penetration in CNS drug development .

Biologische Aktivität

4-(Chlorodifluoromethoxy)aniline, with the molecular formula C7H6ClF2NO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with a chlorodifluoromethoxy group at the para position. Its unique structural features contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and related fields.

The synthesis of this compound typically involves several steps:

  • Starting Material : The process begins with trichloromethoxybenzene.
  • Selective Fluorination : This compound undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
  • Nitration : Chlorodifluoromethoxybenzene is nitrated with mixed acids to yield 4-(chlorodifluoromethoxy)nitrobenzene.
  • Reduction : The nitro group in 4-(chlorodifluoromethoxy)nitrobenzene is reduced to an amine group, resulting in the formation of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chlorodifluoromethoxy group enhances its lipophilicity and alters its electronic properties, which may influence its binding affinity and selectivity towards biological targets. Research indicates that compounds with similar structures can exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds containing halogenated moieties often act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors to modulate signaling pathways, particularly in cancer-related processes .

Anticancer Potential

This compound has been studied for its potential role in cancer therapy. Research indicates that compounds with similar structures can inhibit key proteins involved in tumor progression. For instance, halogenated anilines have shown activity against various cancer cell lines by inducing apoptosis or inhibiting proliferation through modulation of signaling pathways related to cell survival and growth .

Antimicrobial Properties

Some studies have suggested that derivatives of chlorodifluoromethoxy anilines exhibit antimicrobial properties. The presence of halogen atoms can enhance the interaction with microbial membranes or specific targets within microbial cells, leading to increased efficacy against bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Study on Anticancer Activity : A recent study demonstrated that compounds bearing CF2X moieties (including chlorodifluoromethoxy) showed significant binding affinity to E3 ubiquitin ligases, which are critical in regulating tumor suppressor proteins like p53. This interaction suggests a potential pathway for developing novel anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of fluorinated anilines, revealing that these compounds could effectively inhibit certain bacterial strains, potentially due to their enhanced membrane permeability and interaction with bacterial enzymes.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Chloromethoxy)anilineLacks fluorine atomsModerate antibacterial activity
4-(Difluoromethoxy)anilineContains two fluorine atomsEnhanced anticancer properties
4-(Trifluoromethoxy)anilineContains three fluorine atomsStronger enzyme inhibition

This table highlights how variations in halogen substitution can significantly impact biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(chlorodifluoromethoxy)aniline in academic research?

  • Methodological Answer : The compound is synthesized via halogenation and substitution reactions. A key method involves the preparation of chlorodifluoromethyl ether intermediates, followed by coupling with aniline derivatives. For example, Patent CN 104119238A describes a protocol using BrF₃ to prepare alkyl/aryl chlorodifluoromethyl ethers, which are subsequently functionalized to yield the target compound . In the synthesis of asciminib (a BCR-ABL1 inhibitor), this compound is reacted with 5-bromo-6-chloronicotinic acid activated by SOCl₂ to form an amide bond .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F), mass spectrometry (MS), and elemental analysis. Physical properties such as density (1.393 g/mL at 25°C, extrapolated from analogous fluorinated anilines ) and refractive index (n20/D ~1.466) are used for preliminary validation. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with EMSURE®-grade solvents ensures purity assessment .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of this compound in amide bond formation during asciminib synthesis?

  • Methodological Answer : Optimization includes:
  • Base selection : N,N-Diisopropylethylamine (DIPEA) enhances nucleophilic substitution by deprotonating the aniline .
  • Solvent choice : Tetrahydrofuran (THF) improves solubility and reaction homogeneity .
  • Temperature control : Room temperature (1 h) minimizes side reactions during amide bond formation .
  • Catalyst use : Pd(PPh₃)₄ in Suzuki-Miyaura couplings ensures efficient cross-coupling with boronic esters .

Q. How do researchers address contradictions in reported yields of intermediates involving this compound?

  • Methodological Answer : Discrepancies (e.g., 77% yield in one study vs. 47% over four steps in another ) are analyzed via:
  • Reaction scaling : Pilot-scale vs. milligram-level syntheses may affect reproducibility.
  • Purification methods : Column chromatography vs. recrystallization impacts yield .
  • Catalyst loading : Variations in Pd(PPh₃)₄ concentration during Suzuki couplings alter efficiency .
  • Byproduct analysis : TFA deprotection steps (e.g., in asciminib synthesis) require rigorous monitoring to avoid degradation .

Q. What role does the chlorodifluoromethoxy group play in the biological activity of pharmaceutical derivatives like asciminib?

  • Methodological Answer : The group contributes to:
  • Metabolic stability : The CF₂Cl moiety resists oxidative degradation, enhancing drug half-life .
  • Binding affinity : Halogen bonding with target proteins (e.g., BCR-ABL1 kinase) improves selectivity .
  • Lipophilicity : Adjusts logP values to optimize membrane permeability, as demonstrated in structure-activity relationship (SAR) studies .

Q. What analytical challenges arise in detecting trace impurities in this compound batches?

  • Methodological Answer : Challenges include:
  • Fluorine interference : ¹⁹F NMR or LC-MS/MS is required to distinguish fluorinated byproducts .
  • Thermal instability : Gas chromatography (GC) may decompose the compound; instead, UPLC-MS with polar stationary phases is preferred .
  • Residual solvents : Headspace GC identifies traces of THF or DMF from synthesis .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of the chlorodifluoromethoxy group .
  • Safety : Use fluorinated fume hoods due to potential HF release during decomposition .
  • Data Validation : Cross-reference melting points and spectral data with PubChem or peer-reviewed syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chlorodifluoromethoxy)aniline
Reactant of Route 2
4-(Chlorodifluoromethoxy)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.